molecular formula C10H4Cl2O3 B8275023 2-(3,4-Dichlorophenyl)maleic anhydride

2-(3,4-Dichlorophenyl)maleic anhydride

Cat. No. B8275023
M. Wt: 243.04 g/mol
InChI Key: MTSQSXQZNMKXPV-UHFFFAOYSA-N
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Patent
US06476061B1

Procedure details

25.8 g (92 mmol) of potassium 3-cyano-3-(3,4-dichlorophenyl)acrylate were dissolved in 200 ml of 88% strength formic acid and admixed dropwise with 15 ml of concentrated sulfuric acid. The mixed was then heated under reflux for 3 h, poured at 90° C. into 2.5 l of water and stirred for 1 h, and the product was filtered off, washed with water and dried. Yield: 18.9 g, m.p. 112° C.
Name
potassium 3-cyano-3-(3,4-dichlorophenyl)acrylate
Quantity
25.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.5 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]([C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[C:10]([Cl:15])[CH:9]=1)=[CH:4][C:5]([O-:7])=[O:6])#N.[K+].S(=O)(=O)(O)[OH:18].O>C(O)=O>[Cl:15][C:10]1[CH:9]=[C:8]([C:3]2[C:1](=[O:18])[O:6][C:5](=[O:7])[CH:4]=2)[CH:13]=[CH:12][C:11]=1[Cl:14] |f:0.1|

Inputs

Step One
Name
potassium 3-cyano-3-(3,4-dichlorophenyl)acrylate
Quantity
25.8 g
Type
reactant
Smiles
C(#N)C(=CC(=O)[O-])C1=CC(=C(C=C1)Cl)Cl.[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)O
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
2.5 L
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixed was then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the product was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC=1C=C(C=CC1Cl)C=1C(OC(C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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